2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
2-(4-Chloro-2-methylphenoxy)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a thiolane ring, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chlorinated Phenoxy Group: This can be achieved by reacting 4-chloro-2-methylphenol with an appropriate acylating agent under controlled conditions.
Introduction of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable thiol and an alkylating agent.
Coupling with Methoxyphenyl Group: The final step involves coupling the chlorinated phenoxy group and the thiolane ring with the methoxyphenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface receptors to modulate signal transduction pathways.
Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can damage cellular components and induce apoptosis in cancer cells.
Comparison with Similar Compounds
2-(4-Chloro-2-methylphenoxy)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide can be compared with other similar compounds such as:
2-(4-Chloro-2-methylphenoxy)propanoic acid: Known for its herbicidal properties.
4-Chloro-2-methylphenol: Used as an intermediate in organic synthesis.
Mecoprop: Another herbicide with a similar chlorinated phenoxy structure.
The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide lies in its combination of a thiolane ring and a methoxyphenyl group, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H24ClNO5S |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H24ClNO5S/c1-15-10-17(22)6-7-20(15)28-13-21(24)23(18-8-9-29(25,26)14-18)12-16-4-3-5-19(11-16)27-2/h3-7,10-11,18H,8-9,12-14H2,1-2H3 |
InChI Key |
MXUMZUQVGRPZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC(=CC=C2)OC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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